molecular formula C14H24N2O2 B1295340 N,N'-Dicyclohexyloxamide CAS No. 3299-64-7

N,N'-Dicyclohexyloxamide

Cat. No. B1295340
CAS RN: 3299-64-7
M. Wt: 252.35 g/mol
InChI Key: BFCPRIFFJUHFAD-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexyloxamide derivatives are a class of compounds that have been studied for various applications, including their role as nucleating agents in polymer chemistry and their potential in pharmaceuticals. These compounds are characterized by the presence of the dicyclohexyl group attached to an oxamide moiety.

Synthesis Analysis

The synthesis of N,N'-Dicyclohexyloxamide derivatives involves various chemical reactions. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Additionally, the synthesis of polyamideimides from N-(p-carboxyphenyl)trimellitimide and p,p'-di(aminocyclohexyl)methane has been reported, which involves low-temperature polycondensation in the presence of thionyl chloride . Moreover, the three-component reaction of cyclohexyl isocyanide with barbituric acid and aryl aldehydes has been used to produce N-cyclohexyl-N-[aryl-(2,4,6-trioxohexahydropyrimidin-5-yl)methyl]formamides .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing that the cyclohexane ring adopts a chair conformation and the molecular conformation is stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

N,N'-Dicyclohexyloxamide derivatives undergo a variety of chemical reactions. Nitration of N-cyclohexyl-N'-toluyloxamides with anhydrous nitric acid leads to the formation of nitro derivatives . Furthermore, the heterocyclisation of N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates with bromine-dioxane complex or iodine yields diastereoselective 2-thiazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N'-Dicyclohexyloxamide derivatives are influenced by their molecular structure. For instance, the solubility and nucleating duality of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide (NJS) affect the supermolecular structure of isotactic polypropylene . The polymers derived from these compounds, such as polyamideimides, exhibit high thermal stability and solubility in polar solvents . The electrochromic properties of novel triphenylamine-based polyamides synthesized via benzoxazine-isocyanide-chemistry have also been investigated, showing good electrochemical activity and reversible oxidation processes .

Scientific Research Applications

Analytical Chemistry

N,N'-Dicyclohexyloxamide has been identified in the study of psychoactive substances. It was characterized using techniques like gas chromatography and mass spectrometry in biological matrices such as blood, urine, and vitreous humor. This highlights its relevance in forensic toxicology and drug analysis (De Paoli et al., 2013).

Natural Product Chemistry

Research on the root wood of Formosan Toddalia asiatica led to the isolation of N,N'-Dicyclohexyloxamide. This discovery is significant in the field of natural product chemistry, as it was the first time this compound was isolated from nature. This finding is crucial for understanding the chemical diversity and potential biological activities of natural products (Tsai et al., 1997).

Polymer Science

N,N'-Dicyclohexyloxamide plays a role in the nucleation process of isotactic polypropylene, affecting its supermolecular structure. It is used as a nucleating agent and has been found to influence the crystallization behavior of polypropylene, which is significant in the field of polymer science and material engineering (Varga & Menyhárd, 2007).

Heterocyclic Chemistry

N,N'-Dicyclohexyloxamide is relevant in the synthesis and study of various heterocyclic compounds. These compounds have potential biomedical applications, highlighting the importance of N,N'-Dicyclohexyloxamide in medicinal chemistry and drug development (Gaber et al., 2017).

Sensing Technology

Modified derivatives of N,N'-Dicyclohexyloxamide have been used in the development of fluorescent films for aniline vapor detection. This application is significant in the field of chemical sensing and environmental monitoring (Fan et al., 2016).

properties

IUPAC Name

N,N'-dicyclohexyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCPRIFFJUHFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186623
Record name N,N'-Dicyclohexyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dicyclohexyloxamide

CAS RN

3299-64-7
Record name N,N'-Dicyclohexyloxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Dicyclohexyloxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Dicyclohexyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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